molecular formula C32H26BrNO5 B11032479 (1E)-8-bromo-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-8-bromo-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11032479
M. Wt: 584.5 g/mol
InChI Key: MHNDQDIYWTZCEF-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1E)-8-bromo-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule that combines multiple functional groups, including bromine, methoxy, oxo, and chromenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with the chromenyl derivative, which is then subjected to bromination and subsequent condensation reactions to introduce the pyrroloquinoline moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and oxo groups can be oxidized under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a de-brominated compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in the compound provides unique reactivity compared to its chloro or fluoro analogs

Properties

Molecular Formula

C32H26BrNO5

Molecular Weight

584.5 g/mol

IUPAC Name

(3E)-6-bromo-3-[2-(8-methoxy-2-oxochromen-3-yl)-2-oxoethylidene]-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one

InChI

InChI=1S/C32H26BrNO5/c1-31(2)17-32(3,19-10-6-5-7-11-19)24-15-20(33)14-21-22(29(36)34(31)27(21)24)16-25(35)23-13-18-9-8-12-26(38-4)28(18)39-30(23)37/h5-16H,17H2,1-4H3/b22-16+

InChI Key

MHNDQDIYWTZCEF-CJLVFECKSA-N

Isomeric SMILES

CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C/C(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O)Br)(C)C6=CC=CC=C6)C

Canonical SMILES

CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=CC(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O)Br)(C)C6=CC=CC=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.